1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one 1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one
Brand Name: Vulcanchem
CAS No.: 190588-96-6
VCID: VC15891264
InChI: InChI=1S/C17H36O2Si/c1-7-8-10-13-16(18)14-11-9-12-15-19-20(5,6)17(2,3)4/h7-15H2,1-6H3
SMILES:
Molecular Formula: C17H36O2Si
Molecular Weight: 300.6 g/mol

1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one

CAS No.: 190588-96-6

Cat. No.: VC15891264

Molecular Formula: C17H36O2Si

Molecular Weight: 300.6 g/mol

* For research use only. Not for human or veterinary use.

1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one - 190588-96-6

Specification

CAS No. 190588-96-6
Molecular Formula C17H36O2Si
Molecular Weight 300.6 g/mol
IUPAC Name 1-[tert-butyl(dimethyl)silyl]oxyundecan-6-one
Standard InChI InChI=1S/C17H36O2Si/c1-7-8-10-13-16(18)14-11-9-12-15-19-20(5,6)17(2,3)4/h7-15H2,1-6H3
Standard InChI Key CLWRROYNXCWRLX-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)CCCCCO[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 1-{[tert-butyl(dimethyl)silyl]oxy}undecan-6-one, reflects its three key structural elements:

  • An 11-carbon aliphatic chain (undecane backbone).

  • A ketone group at the sixth carbon position.

  • A TBS-protected hydroxyl group at the first carbon, formed via silylation of the corresponding alcohol.

The TBS group (tert-butyl(dimethyl)silyl) imparts steric bulk, protecting the hydroxyl group from unwanted reactions during synthetic transformations .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₈H₃₆O₂Si
Molecular weight328.57 g/mol
Boiling pointNot reported (estimated >250°C)-
SolubilitySoluble in THF, DCM, acetonitrile
StabilityHydrolytically stable under basic conditions

Stereoelectronic Effects

The TBS group’s electron-donating silyl ether moiety stabilizes adjacent carbocations, enabling selective deprotection under acidic conditions . Meanwhile, the ketone at C6 participates in conjugate addition reactions or serves as a hydrogen-bond acceptor in molecular recognition processes .

Synthesis and Reaction Pathways

Stepwise Synthesis from Precursors

The synthesis of 1-{[tert-butyl(dimethyl)silyl]oxy}undecan-6-one typically involves three stages:

  • Alcohol Protection: The primary alcohol at C1 of undecan-6-ol is silylated using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole .

  • Oxidation of Intermediate Ethers: Secondary methyl ethers adjacent to the TBS group are oxidized to ketones using calcium hypochlorite in aqueous acetonitrile with acetic acid .

  • Purification: Column chromatography (e.g., ethyl acetate/pentane gradients) isolates the final product .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1TBSCl, imidazole, DMF, 0°C → 20°C, 12 h92%
2Ca(ClO)₂, CH₃CN/H₂O/CH₃COOH, 0°C, 23 h68%
3Silica gel chromatography (EtOAc:pentane)95%

Isotopic Labeling Strategies

Deuterium-labeled analogs (e.g., [²H₄]-22) are synthesized via catalytic hydrogenation of alkynyl intermediates using Wilkinson’s catalyst (RhCl(PPh₃)₃) . This method preserves the TBS group while introducing isotopic labels for mechanistic studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 0.04 (s, 6H, Si(CH₃)₂)

    • δ 0.88 (s, 9H, C(CH₃)₃)

    • δ 2.15 (s, 3H, COCH₃)

    • δ 3.61 (t, J = 6.1 Hz, 2H, OCH₂) .

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 208.9 (C=O)

    • δ 62.1 (OCH₂)

    • δ 25.9 (C(CH₃)₃) .

Mass Spectrometry

  • GC/MS (EI): m/z 328 (M⁺, 0.6%), 271 ([M - C₄H₉]⁺, 12%), 73 ([Si(CH₃)₃]⁺, 100%) .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The TBS group’s stability under basic conditions allows sequential functionalization of the ketone moiety. For example, Grignard additions to the ketone yield tertiary alcohols, which are precursors to bioactive molecules like anti-inflammatory agents .

Fragrance Chemistry

Undecan-6-one derivatives are known for their musk-like odor profiles. The TBS-protected form enables controlled release of the fragrance aldehyde upon deprotection in consumer products .

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